Diiodomethyl p-chlorophenyl sulfone
Overview
Description
Diiodomethyl p-chlorophenyl sulfone: is a chemical compound known for its unique structure and properties. It is also referred to as 1-chloro-4-(diiodomethylsulfonyl)benzene . This compound is characterized by the presence of two iodine atoms, a chlorine atom, and a sulfone group attached to a benzene ring. It is used in various applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diiodomethyl p-chlorophenyl sulfone typically involves the reaction of p-chlorophenyl sulfone with iodine and a suitable oxidizing agent. One common method includes the use of iodine monochloride (ICl) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound often employs large-scale iodination reactions under controlled conditions. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at a specific temperature to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diiodomethyl p-chlorophenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Halogen atoms (iodine and chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Diiodomethyl p-chlorophenyl sulfone is used as an intermediate in organic synthesis, particularly in the preparation of other sulfone derivatives .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to exhibit activity against certain bacterial strains .
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as an antimicrobial agent .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of diiodomethyl p-chlorophenyl sulfone involves its ability to interact with biological molecules through halogen bonding. The diiodomethyl group can form halogen bonds with nucleophilic sites on proteins and other biomolecules, leading to antimicrobial effects . The sulfone group also contributes to the compound’s reactivity and stability .
Comparison with Similar Compounds
Diiodomethyl p-tolyl sulfone: Similar structure but with a methyl group instead of a chlorine atom.
4,4’-Dichlorodiphenyl sulfone: Contains two chlorine atoms and is used in polymer production.
Properties
IUPAC Name |
1-chloro-4-(diiodomethylsulfonyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClI2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASOXIRLBJILKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(I)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClI2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041865 | |
Record name | Diiodomethyl p-chlorophenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20018-12-6 | |
Record name | Diiodomethyl p-chlorophenyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020018126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diiodomethyl p-chlorophenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIIODOMETHYL P-CHLOROPHENYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLS17S94G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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